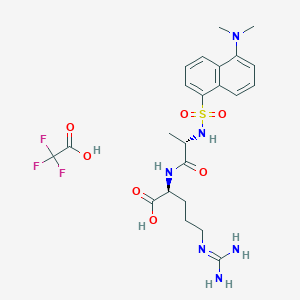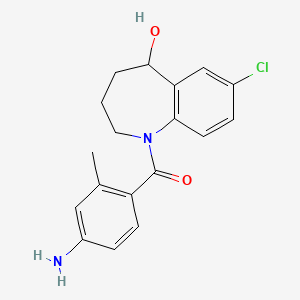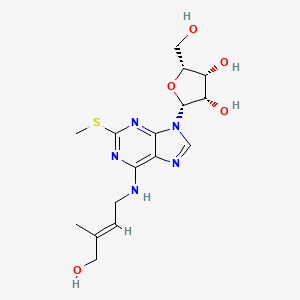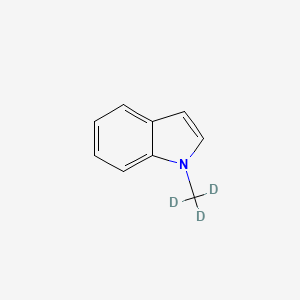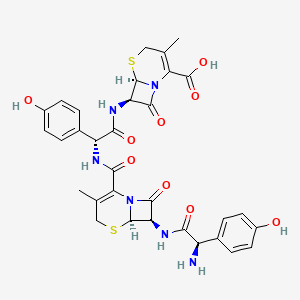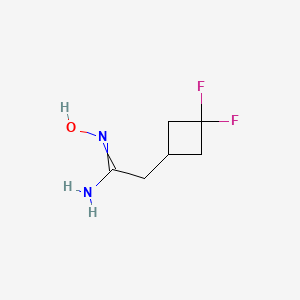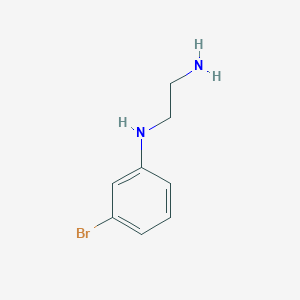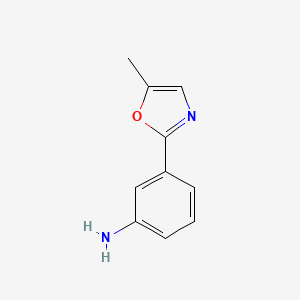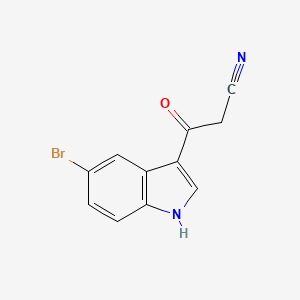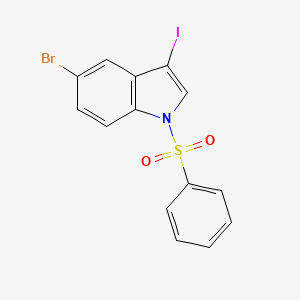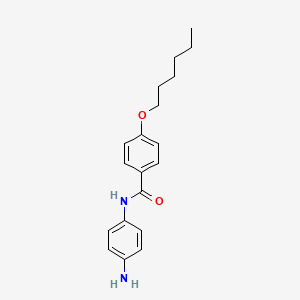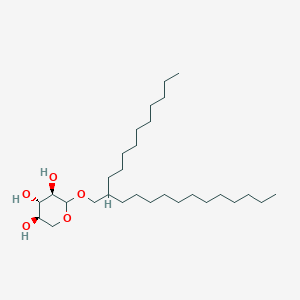
2-Decyltetradecyl-D-xylopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Decyltetradecyl-D-xylopyranoside is a nonionic detergent primarily utilized in the fields of biochemistry and molecular biology . It plays a crucial role in the solubilization and stabilization of membrane proteins . Apart from this, lipid nanoparticles for drug delivery and nanostructures for gene delivery have also been fabricated using this versatile compound, thereby enhancing its importance in advanced drug delivery systems .
Molecular Structure Analysis
The molecular formula of 2-Decyltetradecyl-D-xylopyranoside is C29H58O5 . Its IUPAC name is (3R,4S,5R)-2-(2-decyltetradecoxy)oxane-3,4,5-triol .
Physical And Chemical Properties Analysis
2-Decyltetradecyl-D-xylopyranoside has a molecular weight of 486.77 . It appears as a colourless waxy solid . It is soluble in DCM, DMF, DMSO, EtOAc, and MeOH .
Wissenschaftliche Forschungsanwendungen
- Biochemistry and Molecular Biology
- Summary of Application : 2-Decyltetradecyl-D-xylopyranoside has been used in the fabrication of lipid nanoparticles for drug delivery and nanostructures for gene delivery . This enhances its importance in advanced drug delivery systems .
- Summary of Application : β-xylopyranosides, such as 2-Decyltetradecyl-D-xylopyranoside, have been used as activators in the biosynthesis of glycosaminoglycans .
- Methods of Application : These compounds can be incorporated into biological systems to stimulate the production of glycosaminoglycans, important macromolecules with various biological functions .
- Results or Outcomes : The use of β-xylopyranosides can lead to increased production of glycosaminoglycans, which can have various beneficial effects depending on the specific context .
Advanced Drug Delivery Systems
Biosynthesis of Glycosaminoglycans
- Summary of Application : β-xylopyranosides, such as 2-Decyltetradecyl-D-xylopyranoside, have been used for enzyme inhibition . This can be particularly useful in the study of various biological processes and in the development of new drugs .
- Methods of Application : These compounds can be incorporated into biological systems to inhibit the activity of specific enzymes . The exact methods of application can vary greatly depending on the specific enzyme being targeted.
- Results or Outcomes : The use of β-xylopyranosides can lead to the inhibition of specific enzymes, which can provide valuable insights into their function and potential as drug targets .
- Summary of Application : β-xylopyranosides, including 2-Decyltetradecyl-D-xylopyranoside, have been used as surfactants . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid .
- Methods of Application : These compounds can be added to various systems to modify the surface tension and facilitate processes such as emulsification, wetting, and foaming .
- Results or Outcomes : The use of β-xylopyranosides as surfactants can improve the efficiency of various industrial and scientific processes .
- Summary of Application : A new class of d-xylopyranosides, including 2-Decyltetradecyl-D-xylopyranoside, has shown antimicrobial activity against fungi (Candida albicans, Candida glabrata) and bacteria (Staphylococcus aureus, Escherichia coli) .
- Methods of Application : These compounds can be incorporated into biological systems to inhibit the growth of specific microorganisms . The exact methods of application can vary greatly depending on the specific microorganism being targeted.
- Results or Outcomes : The use of these d-xylopyranosides can lead to the inhibition of specific microorganisms, which can provide valuable insights into their function and potential as drug targets .
Enzyme Inhibition
Surfactants
Antimicrobial Activity
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3R,4S,5R)-2-(2-decyltetradecoxy)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H58O5/c1-3-5-7-9-11-13-14-16-18-20-22-25(21-19-17-15-12-10-8-6-4-2)23-33-29-28(32)27(31)26(30)24-34-29/h25-32H,3-24H2,1-2H3/t25?,26-,27+,28-,29?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQWIPYOLDJKPK-UGCDLRGISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)COC1C(C(C(CO1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)COC1[C@@H]([C@H]([C@@H](CO1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H58O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Decyltetradecyl-D-xylopyranoside | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine](/img/structure/B1436992.png)
